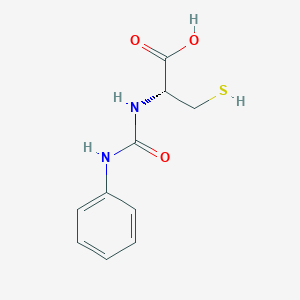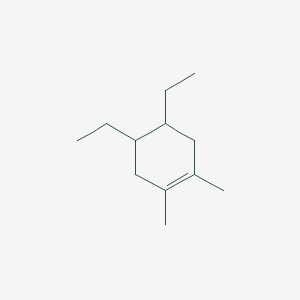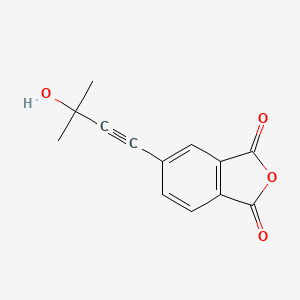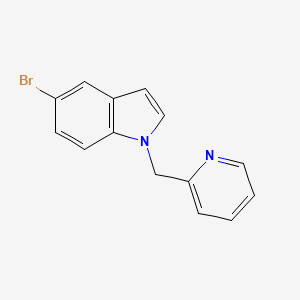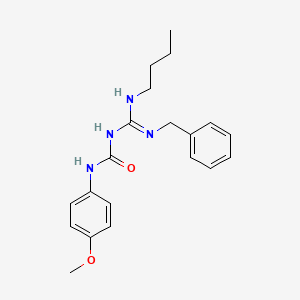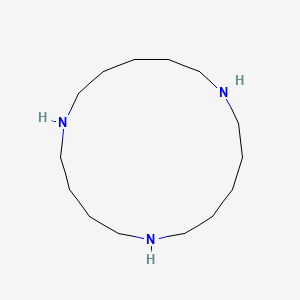
1,6,12-Triazacycloheptadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6,12-Triazacycloheptadecane is a macrocyclic compound that belongs to the class of triazacycloalkanes. These compounds are characterized by the presence of nitrogen atoms within a cyclic structure. The unique arrangement of nitrogen atoms in this compound makes it an interesting subject for research in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,12-Triazacycloheptadecane typically involves the cyclization of linear precursors containing nitrogen atoms. One common method is the reaction of diamines with dihalides under basic conditions to form the macrocyclic ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or nickel salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the availability of high-purity starting materials and advanced purification techniques, such as chromatography, play a crucial role in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,6,12-Triazacycloheptadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, mild temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nitrogen-containing compounds, while substitution reactions can produce a variety of substituted triazacycloheptadecane derivatives .
Wissenschaftliche Forschungsanwendungen
1,6,12-Triazacycloheptadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound can be used to study the interactions between nitrogen-containing macrocycles and biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents, particularly in the field of antimicrobial and anticancer drugs.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 1,6,12-Triazacycloheptadecane involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The nitrogen atoms in the ring play a crucial role in coordinating with metal ions and facilitating these interactions. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in diverse biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,5,6,9,12-Hexaazacyclotetradecatetraene
- 1,2,5,6,9,14-Hexaazacyclohexadecahexaene
Uniqueness
1,6,12-Triazacycloheptadecane is unique due to its specific arrangement of nitrogen atoms within a 17-membered ring. This structure imparts distinct chemical and physical properties, making it different from other similar compounds. For example, while 1,2,5,6,9,12-Hexaazacyclotetradecatetraene and 1,2,5,6,9,14-Hexaazacyclohexadecahexaene also contain multiple nitrogen atoms, their ring sizes and nitrogen arrangements differ, leading to variations in their reactivity and applications .
Eigenschaften
CAS-Nummer |
652130-89-7 |
|---|---|
Molekularformel |
C14H31N3 |
Molekulargewicht |
241.42 g/mol |
IUPAC-Name |
1,6,12-triazacycloheptadecane |
InChI |
InChI=1S/C14H31N3/c1-3-9-15-10-4-2-6-12-17-14-8-7-13-16-11-5-1/h15-17H,1-14H2 |
InChI-Schlüssel |
XDMPSEKXLPGTNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNCCCCCNCCCCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


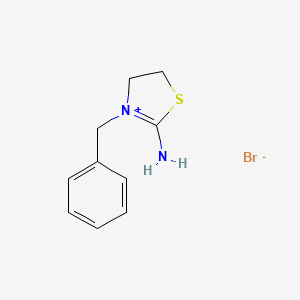
![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo-](/img/structure/B12530726.png)
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12530732.png)
![1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12530738.png)
![Pyrimido[6,1-C][1,2,4]triazepine](/img/structure/B12530749.png)
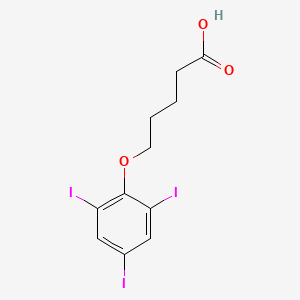

![[3,5-Bis(2-aminoethyl)phenyl]methanol](/img/structure/B12530775.png)

